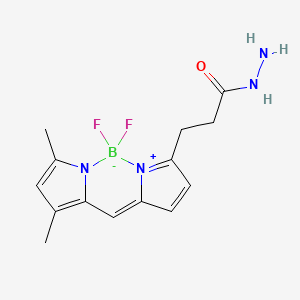

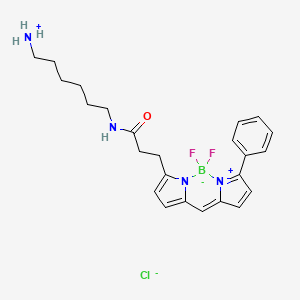

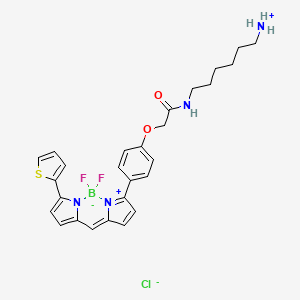

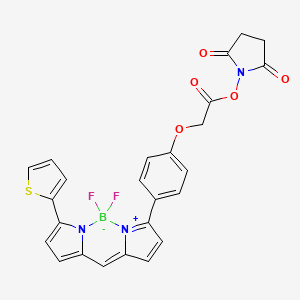

2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

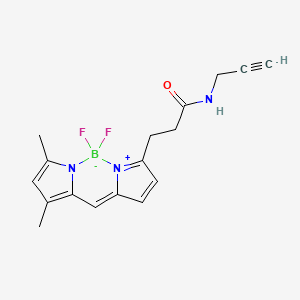

The compound “2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide” is a complex organic molecule. It contains an isoquinoline group, which is a heterocyclic aromatic compound . Isoquinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of isoquinoline derivatives has been reported in the literature . Two series of compounds, isoquinoline phenyl and isoquinoline triazole derivatives, were synthesized via the Suzuki–Miyaura and Sharpless–Fokin reactions respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoquinoline derivatives include the Suzuki–Miyaura and Sharpless–Fokin reactions . These reactions are used for the construction and functionalization of the isoquinoline scaffold .Wissenschaftliche Forschungsanwendungen

A study by Manivel et al. (2009) discusses the molecular conformation of a compound with a structural relationship to your query, focusing on intramolecular and intermolecular interactions. This research may provide insights into the conformational behavior of related compounds like the one you're interested in (Manivel et al., 2009).

Dyachenko and Sukach (2012) explore the synthesis of 1H-pyrazolo[3,4-c]isoquinolin-1-ones, demonstrating the potential for synthesizing complex heterocyclic compounds. This research may be relevant in understanding the synthetic pathways for related compounds (Dyachenko & Sukach, 2012).

A novel five-lipoxygenase activity protein inhibitor, closely related to your compound, was investigated by Latli et al. (2015). This research highlights the pharmacological potential of such compounds (Latli et al., 2015).

El-bayouki et al. (2011) studied 4(3H)-quinazolinone derivatives with biologically active moieties, indicating the potential biomedical applications of such compounds (El-bayouki et al., 2011).

Photoluminescence and electroluminescence properties of organic iridium(III) complexes, involving structural elements similar to your compound, were investigated by Su and Zheng (2018). This research may provide insights into the luminescent properties of related compounds (Su & Zheng, 2018).

Vezzu et al. (2011) conducted research on platinum(II) complexes, which might be relevant for understanding the photophysical properties of related compounds (Vezzu et al., 2011).

Zukünftige Richtungen

Isoquinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . The future directions in this field may focus on the development of new methods and synthetic approaches towards organic compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

Wirkmechanismus

Target of Action

BI-1347 is a potent and selective inhibitor of Cyclin-dependent kinase 8 (CDK8) and CDK19 . These kinases are components of the Mediator complex, a multiprotein assembly that serves as a hub for diverse signaling pathways to regulate gene expression .

Mode of Action

BI-1347 interacts with CDK8 and CDK19, inhibiting their activity. This inhibition suppresses the phosphorylation of STAT1 S727 in NK cells . The compound’s interaction with its targets leads to changes in the transcriptional regulation of genes, impacting various cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by BI-1347 is the CDK8/CDK19-Mediator complex pathway. This complex plays a crucial role in the regulation of gene expression . Inhibition of CDK8/19 by BI-1347 escalates the native activities of Natural Killer cells (NK

Eigenschaften

IUPAC Name |

2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O/c1-25(2)22(27)15-26-14-19(12-24-26)16-7-9-17(10-8-16)21-13-23-11-18-5-3-4-6-20(18)21/h3-14H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULUGQONDYDNKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary mechanism of action of BI-1347?

A1: BI-1347 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19 [, , ]. These kinases are part of the mediator complex, which regulates transcription. By inhibiting CDK8/19, BI-1347 prevents the phosphorylation of STAT1 at the Ser727 position [, ]. This inhibition ultimately leads to increased production of the cytotoxic molecules perforin and granzyme B in natural killer (NK) cells [, ].

Q2: What is the significance of BI-1347's selectivity for CDK8/19?

A2: BI-1347 demonstrates high selectivity for CDK8/19, showing minimal activity against a broad panel of other kinases []. This selectivity is crucial because it minimizes off-target effects and enhances the compound's safety profile. Additionally, this selectivity distinguishes BI-1347 from previously reported CDK8 inhibitors [].

Q3: How does BI-1347 impact cancer cells?

A3: While BI-1347 itself displays limited direct cytotoxic activity against most cancer cell lines tested [, ], it exerts its anti-tumor effects primarily by enhancing NK cell activity [, ]. By increasing the production of perforin and granzyme B in NK cells, BI-1347 promotes the NK-cell-mediated lysis of tumor cells []. This mechanism is particularly relevant in hematological cancers [].

Q4: Has BI-1347 shown any synergistic effects with other anti-cancer therapies?

A4: Yes, research indicates that BI-1347 can synergize with other immunotherapies. In murine models, combining BI-1347 with a SMAC mimetic (BI-8382) led to increased survival in mice bearing EMT6 breast cancer []. The SMAC mimetic increased the number of tumor-infiltrating NK cells, while BI-1347 enhanced their cytotoxic potential, resulting in a synergistic anti-tumor effect []. Similarly, BI-1347 augmented the efficacy of anti-PD-1 antibody therapy in vivo [].

Q5: Are there any insights into the optimal dosing schedule for BI-1347?

A5: Studies suggest that an intermittent, or pulsatile, dosing schedule of BI-1347 might be more beneficial than continuous administration []. This approach is thought to prevent NK cells from entering a hyporesponsive state, thereby maintaining their anti-tumor activity over a longer period [].

Q6: Beyond its use in cancer, are there other potential applications for BI-1347?

A6: While the current research primarily focuses on BI-1347's anti-cancer properties, its unique mechanism of action, specifically its ability to modulate NK cell activity, might hold potential for other therapeutic areas. Further research is necessary to explore these possibilities.

Q7: What is the significance of the discovery of LL-K8-22, a derivative of BI-1347?

A7: LL-K8-22, a molecule derived from BI-1347, represents the first-in-class degrader of cyclin C []. It induces the degradation of both CDK8 and cyclin C, offering a potentially more durable and effective approach to targeting the CDK8-cyclin C complex compared to traditional inhibitors like BI-1347 [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.